molecular formula C22H18N2O2S2 B11205894 N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide CAS No. 6792-38-7

N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide

Cat. No.: B11205894
CAS No.: 6792-38-7
M. Wt: 406.5 g/mol
InChI Key: WUZILYNSACASND-UHFFFAOYSA-N
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Description

N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with cysteine residues in proteins, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine and chloroquine, which are used as antimalarial agents.

    Furan derivatives: Such as furan-2-carboxylic acid and 2-methylfuran, which have various industrial applications.

Uniqueness

N-[(Furan-2-yl)methyl]-2-{[3-(methylsulfanyl)phenyl]sulfanyl}quinoline-4-carboxamide is unique due to its combination of a quinoline core, a furan ring, and a sulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

CAS No.

6792-38-7

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methylsulfanylphenyl)sulfanylquinoline-4-carboxamide

InChI

InChI=1S/C22H18N2O2S2/c1-27-16-7-4-8-17(12-16)28-21-13-19(18-9-2-3-10-20(18)24-21)22(25)23-14-15-6-5-11-26-15/h2-13H,14H2,1H3,(H,23,25)

InChI Key

WUZILYNSACASND-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4

Origin of Product

United States

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